
1-Chloroethyl 2-acetyloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroethyl 2-acetyloxybenzoate is an organic compound with the molecular formula C11H11ClO4 It is a derivative of benzoic acid and is characterized by the presence of a chloroethyl group and an acetyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroethyl 2-acetyloxybenzoate can be synthesized through the esterification of 2-hydroxybenzoic acid (salicylic acid) with 1-chloroethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloroethyl 2-acetyloxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and 1-chloroethanol.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 2-Hydroxybenzoic acid and 1-chloroethanol.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
1-Chloroethyl 2-acetyloxybenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-chloroethyl 2-acetyloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can act as an alkylating agent, modifying the structure and function of proteins or nucleic acids. This modification can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound.
Comparison with Similar Compounds
1-Chloroethyl chloroformate: A related compound used as a reagent in organic synthesis.
2-Chloroethyl benzoate: Another derivative of benzoic acid with similar chemical properties.
Uniqueness: 1-Chloroethyl 2-acetyloxybenzoate is unique due to the presence of both a chloroethyl group and an acetyloxy group, which confer distinct chemical reactivity and biological activity. Its dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11ClO4 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
1-chloroethyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C11H11ClO4/c1-7(12)15-11(14)9-5-3-4-6-10(9)16-8(2)13/h3-7H,1-2H3 |
InChI Key |
HBJXQEMXUUOXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)C1=CC=CC=C1OC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13882533.png)
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)

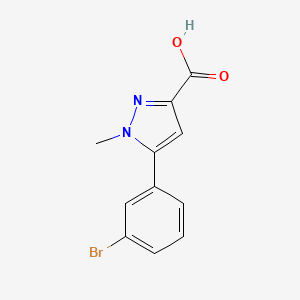
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
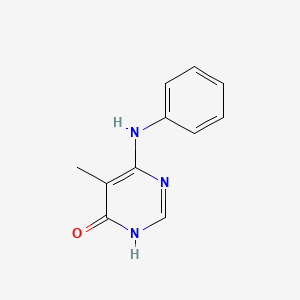

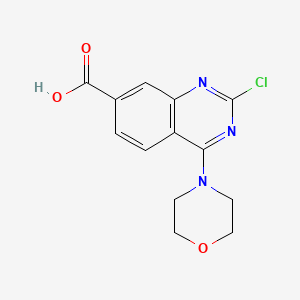
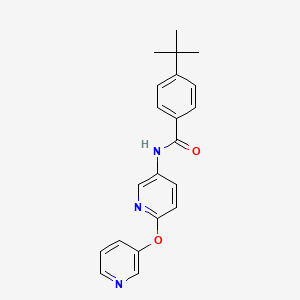
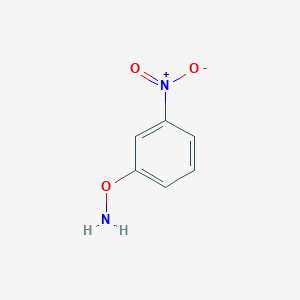
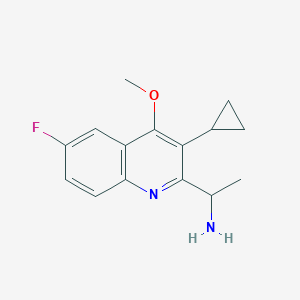
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
